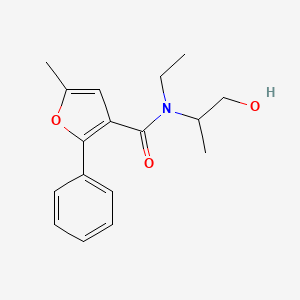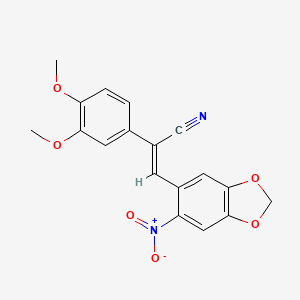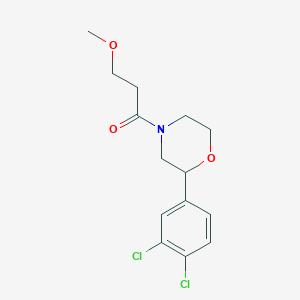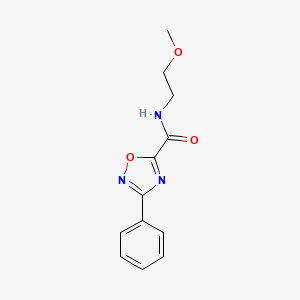
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Etoricoxib is a COX-2 selective inhibitor, which means that it selectively inhibits the COX-2 enzyme and reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Mécanisme D'action
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX-2, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and physiological effects:
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide also reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and cardiovascular disease. Additionally, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been shown to have anti-angiogenic effects, which means that it inhibits the growth of new blood vessels that are necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This makes N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide less likely to cause gastrointestinal side effects than non-selective COX inhibitors such as aspirin and ibuprofen. Additionally, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been shown to have a longer half-life than other COX-2 inhibitors, which means that it can be administered less frequently.
However, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide also has some limitations for lab experiments. It is a relatively new drug, and its long-term safety and efficacy have not been fully established. Additionally, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide is not suitable for use in patients with a history of allergic reactions to NSAIDs or aspirin.
Orientations Futures
There are several future directions for the study of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide. One area of research is the potential use of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in the treatment of Alzheimer's disease. Studies have shown that COX-2 inhibitors such as N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide may have neuroprotective effects and may slow the progression of Alzheimer's disease.
Another area of research is the potential use of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in the treatment of cancer. Studies have shown that COX-2 inhibitors such as N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide may have anti-tumor effects and may inhibit the growth and spread of tumors.
Finally, there is ongoing research into the safety and efficacy of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Further studies are needed to fully establish the long-term safety and efficacy of N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide in these conditions.
Méthodes De Synthèse
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide is synthesized by a multi-step process involving the reaction of 2-(4-methylphenyl)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid with ethyl 2-chloro-2-(2-hydroxy-1-methylethyl)acetate to form the intermediate ethyl 2-(4-methylphenyl)-3-methyl-5-oxo-2-pyrrolidinecarboxylate. This intermediate is then reacted with furfurylamine to form the final product, N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide.
Applications De Recherche Scientifique
N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. N-ethyl-N-(2-hydroxy-1-methylethyl)-5-methyl-2-phenyl-3-furamide is also being studied for its potential use in the treatment of other conditions such as Alzheimer's disease, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
N-ethyl-N-(1-hydroxypropan-2-yl)-5-methyl-2-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-18(12(2)11-19)17(20)15-10-13(3)21-16(15)14-8-6-5-7-9-14/h5-10,12,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIRTIPSPTZYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CO)C(=O)C1=C(OC(=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)
![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5377115.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(1-naphthyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5377139.png)


![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)